The Core Mechanism of S-(δ-carboxybutyl)-L-homocysteine (CBHcy) on Betaine-Homocysteine S-Methyltransferase (BHMT): An In-depth Technical Guide
The Core Mechanism of S-(δ-carboxybutyl)-L-homocysteine (CBHcy) on Betaine-Homocysteine S-Methyltransferase (BHMT): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaine-homocysteine S-methyltransferase (BHMT) is a crucial zinc-dependent enzyme primarily expressed in the liver and kidneys. It plays a pivotal role in one-carbon metabolism by catalyzing the remethylation of homocysteine to methionine, utilizing betaine as the methyl donor.[1][2] This reaction is not only vital for maintaining low physiological levels of homocysteine, a known risk factor for various pathologies, but also for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions.[3] S-(δ-carboxybutyl)-L-homocysteine (CBHcy) has been identified as a potent and specific inhibitor of BHMT, making it an invaluable tool for studying the physiological functions of this enzyme and its role in metabolic regulation. This technical guide provides a comprehensive overview of the mechanism of action of CBHcy on BHMT, detailing the kinetic properties of this inhibition, the downstream metabolic consequences, and the experimental protocols for its investigation.
Mechanism of Action of CBHcy on BHMT
CBHcy is a transition-state analog inhibitor of BHMT.[4] Its structure mimics the hypothetical transition state formed when both substrates, homocysteine and betaine, are bound to the active site of the enzyme.[5] The catalytic mechanism of BHMT is an ordered Bi-Bi reaction, where homocysteine is the first substrate to bind, followed by betaine.[4] CBHcy, by resembling this transient state, binds to the active site with high affinity, effectively blocking the catalytic cycle.
Kinetic studies have demonstrated that CBHcy is a competitive inhibitor with respect to betaine.[6][7] The inhibition is potent, with reported apparent inhibition constants (Ki app) in the nanomolar range.
Structural Insights into Inhibition
X-ray crystallography studies of human BHMT in complex with CBHcy have provided a detailed view of the inhibitor's interaction with the active site.[8] The homocysteine moiety of CBHcy binds to the zinc ion within the active site, a key interaction for the catalytic activity of the enzyme.[9] Specifically, the zinc ion is coordinated by three cysteine residues (Cys217, Cys299, and Cys300) in the active site.[9] The binding of the homocysteine portion of CBHcy displaces a tyrosine residue (Tyr77) from the zinc coordination sphere, which is a critical step in the catalytic mechanism.[9] The carboxybutyl side chain of CBHcy occupies the binding pocket for the second substrate, betaine, thus preventing its entry and inhibiting the methyl transfer reaction.[5] Key amino acid residues, such as Glu159, are involved in the specific recognition of the homocysteine moiety of the inhibitor.[5]
Quantitative Data on BHMT Kinetics and Inhibition
A thorough understanding of the CBHcy-BHMT interaction requires a quantitative analysis of the enzyme's kinetics and the inhibitor's potency. The following tables summarize key kinetic parameters for human BHMT and the inhibitory constants for CBHcy and other related compounds.
| Parameter | Value | Species | Reference |
| Km for Homocysteine | 4 µM | Human (recombinant) | [10] |
| ~29 µM | Human | [11] | |
| Km for Betaine | 2.2 mM | Human (recombinant) | [10] |
| Kd for Homocysteine | 7.9 µM | Human | [4] |
| Kd for Methionine | 6.9 µM | Human | [4] |
Table 1: Michaelis-Menten and Dissociation Constants for Human BHMT Substrates and Products.
| Inhibitor | IC50 | Kiapp | Kd | Inhibition Type | Reference |
| S-(δ-carboxybutyl)-L-homocysteine (CBHcy) | Nanomolar range | 12 nM | 0.28 µM | Competitive with Betaine | [4][6][7][12] |
| (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid | Potent | 12 nM | - | Competitive with Betaine | [6][7] |
| (R,S)-6-(3-amino-3-carboxy-propylsulfanyl)-hexanoic acid | Potent | - | - | - | [6][7] |
| (R,S)-2-amino-4-(2-carboxymethylsulfanyl-ethylsulfanyl)-butyric acid | Potent | - | - | - | [6][7] |
Table 2: In Vitro Inhibition of Human BHMT by CBHcy and Other S-alkylated Homocysteine Derivatives.
In Vivo Effects of CBHcy-Mediated BHMT Inhibition
Administration of CBHcy to animal models, such as rats and mice, has been instrumental in elucidating the physiological role of BHMT. These studies consistently demonstrate a significant impact on homocysteine and one-carbon metabolism.
| Parameter | Species | Dosage/Administration | Effect | Reference |
| Liver BHMT Activity | Rat | 5 mg/meal (dietary) for 3 days | >90% reduction | [3][13][14] |
| Mouse | 1 mg (i.p. injection) | 87% reduction at 2 hours | [15] | |
| Total Plasma Homocysteine | Rat | 5 mg/meal (dietary) for 3 days | 2- to 5-fold increase | [3][16] |
| Mouse | 1 mg (i.p. injection) | 2.7-fold increase at 2 hours | [15] | |
| Mouse | 1 mg every 12h for 6 injections | 7-fold increase | [15] | |
| Liver S-adenosylmethionine (SAM) | Rat | 5 mg/meal (dietary) for 3 days | >40% reduction | [3][16] |
| Mouse | 1 mg every 12h for 6 injections | 65% reduction in SAM:SAH ratio | [15] | |
| Liver Cystathionine β-synthase (CBS) Activity | Rat | 5 mg/meal (dietary) for 3 days | 56% reduction | [13][17] |
| Fatty Liver Development | Rat | Dietary CBHcy with methionine-deficient diet | Induced fatty liver | [3] |
Table 3: In Vivo Consequences of CBHcy Administration in Rodent Models.
Signaling Pathways and Metabolic Consequences
The inhibition of BHMT by CBHcy sets off a cascade of metabolic changes that extend beyond the immediate accumulation of homocysteine. A key downstream effect is the alteration of the transsulfuration pathway, primarily through the modulation of cystathionine β-synthase (CBS) activity.
The reduction in methionine synthesis due to BHMT inhibition leads to a decrease in the levels of S-adenosylmethionine (SAM).[3] SAM is a critical allosteric activator of cystathionine β-synthase (CBS), the rate-limiting enzyme of the transsulfuration pathway which converts homocysteine to cystathionine.[2][18][19] Consequently, the CBHcy-induced decrease in SAM levels leads to reduced CBS activity.[3][20] This impairment of both the remethylation and transsulfuration pathways for homocysteine metabolism results in significant hyperhomocysteinemia.[3]
Experimental Protocols
BHMT Enzyme Activity Assay (Radiochemical Method)
This assay measures the transfer of a radiolabeled methyl group from betaine to homocysteine.
Protocol Details:
-
Reaction Mixture Preparation: In a borosilicate glass tube, combine 400 µM D,L-homocysteine, 50 mM KH2PO4 (pH 8.0), and the enzyme source (e.g., purified BHMT or liver cytosol) to a final volume of 100 µL.[1][21] L-homocysteine can be freshly prepared from L-homocysteine thiolactone by treatment with NaOH followed by neutralization.[21]
-
Reaction Initiation: Initiate the reaction by adding 64 µM [14C-methyl]-betaine.[1][21]
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.[1][21]
-
Reaction Termination: Stop the reaction by adding 1 ml of ice-cold water.[1][21]
-
Product Separation: Apply the reaction mixture to a Dowex 1-X4 ion exchange column to separate the positively charged [14C]-methionine product from the unreacted [14C-methyl]-betaine.[21]
-
Elution and Quantification: Elute the [14C]-methionine with 1.5 N HCl and quantify the radioactivity using liquid scintillation counting.[21]
Measurement of Total Plasma Homocysteine (HPLC Method)
This method involves the reduction of all forms of homocysteine, derivatization, and quantification by high-performance liquid chromatography (HPLC) with fluorescence detection.
References
- 1. Betaine-homocysteine methyltransferase: human liver genotype-phenotype correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of betaine-homocysteine S-methyltransferase in rats causes hyperhomocysteinemia and reduces liver cystathionine β-synthase activity and methylation capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the catalytic mechanism of betaine-homocysteine S-methyltransferase by use of intrinsic tryptophan fluorescence and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure—Activity Study of New Inhibitors of Human Betaine-Homocysteine S-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. S-alkylated homocysteine derivatives: new inhibitors of human betaine-homocysteine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betaine-homocysteine methyltransferase: zinc in a distorted barrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liver Betaine-Homocysteine S-Methyltransferase Activity Undergoes a Redox Switch at the Active Site Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. human-betaine-homocysteine-methyltransferase-is-a-zinc-metalloenzyme - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. S-ALKYLATED HOMOCYSTEINE DERIVATIVES: NEW INHIBITORS OF HUMAN BETAINE-HOMOCYSTEINE S-METHYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. Dietary intake of S-(alpha-carboxybutyl)-DL-homocysteine induces hyperhomocysteinemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of betaine-homocysteine S-methyltransferase causes hyperhomocysteinemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. Dietary intake of S-(α-carboxybutyl)-DL-homocysteine induces hyperhomocysteinemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cystathionine-β-Synthase: Molecular Regulation and Pharmacological Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Disease-causing cystathionine β-synthase linker mutations impair allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of betaine-homocysteine S-methyltransferase in rats causes hyperhomocysteinemia and reduces liver cystathionine β-synthase activity and methylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Human Betaine-Homocysteine Methyltransferase (BHMT) and BHMT2: Common Gene Sequence Variation and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
